molecular formula C14H13ClN2O2S B2632932 5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole CAS No. 477872-44-9

5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole

Cat. No.: B2632932
CAS No.: 477872-44-9
M. Wt: 308.78
InChI Key: UCAYHZMCZLIDNE-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole is a synthetic organic compound featuring a 1,3-thiazole core, which is a privileged structure in medicinal chemistry and material science. The thiazole ring is substituted at the 2- and 4- positions with methyl groups, and at the 5- position with an ethanimidoyl moiety that is further functionalized with a 3-chlorobenzoyloxy group. This molecular architecture, particularly the benzoyl and thiazole components, is commonly investigated for its potential biological activity. Compounds with similar structures have been explored in various research areas, including as modulators of cellular differentiation and as agents with potential acaricidal or insecticidal properties. The presence of the chlorobenzoyl group suggests potential for interaction with biological targets, making it a candidate for use in biochemical and pharmacological research. Researchers value this compound for developing novel chemical entities in drug discovery and agrochemical research programs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-8-13(20-10(3)16-8)9(2)17-19-14(18)11-5-4-6-12(15)7-11/h4-7H,1-3H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAYHZMCZLIDNE-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=NOC(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as crystallization or chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .

Scientific Research Applications

5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole has numerous scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Differences

Compound A belongs to a class of thiazole derivatives characterized by ethanimidoyl and aryl substituents. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole (Compound A) C₁₉H₁₅Cl₂N₃O₂S 420.3 2,4-dimethyl thiazole; 3-chlorobenzoyl -
5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole C₁₉H₁₅ClN₂O₂S 370.86 4-methyl-2-phenyl thiazole; 4-chlorobenzoyl 477858-08-5
2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole C₁₆H₁₆ClN₃O₂S 337.83 Ethylamino carbonyl; 4-chlorophenyl 477872-54-1
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole C₁₉H₁₅Cl₂N₃O₂S 420.32 3-Chloroanilino carbonyl; 4-chlorophenyl 477872-53-0
4-Methyl-5-{[(3-methylbenzoyl)oxy]ethanimidoyl}-2-phenyl-1,3-thiazole C₂₀H₁₇N₂O₂S 350.11 (exact mass) 3-methylbenzoyl; 4-methyl-2-phenyl thiazole -

Key Observations :

  • Substituent Position : Compound A’s 3-chlorobenzoyl group distinguishes it from the 4-chloro analog (CAS 477858-08-5), which may alter electronic effects and steric interactions .
  • Heterocyclic Core : The 2,4-dimethyl thiazole in Compound A contrasts with the 4-methyl-2-phenyl thiazole in CAS 477858-08-5, impacting lipophilicity and steric bulk .

Physicochemical Properties

  • Lipophilicity : The dual chloro-substituents in Compound A increase lipophilicity (logP estimated >3.5) compared to the methyl-substituted analog (CAS 477872-54-1, logP ~2.8) .
  • Stability : The electron-withdrawing 3-chlorobenzoyl group in Compound A likely enhances hydrolytic stability relative to electron-rich analogs (e.g., 3-methylbenzoyl in ).
  • Solubility: Polar substituents like the ethylamino carbonyl in CAS 477872-54-1 improve aqueous solubility compared to Compound A’s hydrophobic chloroaryl group .

Biological Activity

5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H13ClN2O2S
  • Molecular Weight : 308.8 g/mol
  • CAS Number : 477872-44-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of microorganisms or cancer cells.
  • Cell Membrane Disruption : It can disrupt the integrity of microbial cell membranes, leading to cell death.
  • Signal Transduction Interference : The compound may interfere with signaling pathways critical for cell survival and proliferation.

Antimicrobial Properties

Research indicates that 5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole exhibits significant antimicrobial activity against a range of pathogens.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria32 µg/mL
Gram-negative bacteria64 µg/mL
Fungi16 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Case Studies

  • Study on Bacterial Inhibition :
    • A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was linked to enzyme inhibition leading to disrupted cell wall synthesis.
  • Fungal Activity Assessment :
    • Another investigation focused on its antifungal properties against Candida albicans, revealing an MIC of 16 µg/mL. The study concluded that the compound might serve as a basis for new antifungal treatments.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Pharmaceutical Development : Its unique structure allows for modifications that can enhance its efficacy and selectivity against specific pathogens.
  • Agricultural Applications : The antimicrobial properties make it suitable for developing biocides in agriculture.

Comparison with Similar Compounds

5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole can be compared with other thiazole derivatives known for their biological activities:

Compound NameBiological ActivityReference
2-AminothiazoleAntimicrobial
2-MethylthiazoleAntifungal
4-PhenylthiazoleAnti-inflammatory

This compound's distinct chemical structure provides it with unique biological activities compared to other derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.